13,14-dihydro-15-keto-Prostaglandin D2-d4 is a stable isotope-labeled derivative of 13,14-dihydro-15-keto-Prostaglandin D2, a metabolite of Prostaglandin D2. This compound is primarily utilized as an internal standard in quantitative analyses involving liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). It is particularly significant in the study of metabolic pathways involving prostaglandins and their roles in various physiological and pathological processes.
13,14-dihydro-15-keto-Prostaglandin D2-d4 is derived from Prostaglandin D2 through enzymatic reduction and oxidation pathways. It is classified as an oxylipin, a group of bioactive lipids that play crucial roles in inflammation and other biological processes. The compound has been implicated in various physiological functions, including modulation of immune responses and regulation of vascular tone.
The synthesis of 13,14-dihydro-15-keto-Prostaglandin D2-d4 typically involves the following steps:
While specific synthetic routes for 13,14-dihydro-15-keto-Prostaglandin D2-d4 are not extensively documented, it can be synthesized using established methods for prostaglandin derivatives. The use of deuterated reagents allows for the incorporation of deuterium at specific positions, facilitating its application as an internal standard in mass spectrometry techniques.
The molecular formula for 13,14-dihydro-15-keto-Prostaglandin D2-d4 is . The structure includes:
The compound's molecular weight is approximately 336.45 g/mol. Its structural features contribute to its biological activity and interaction with specific receptors involved in prostaglandin signaling.
13,14-dihydro-15-keto-Prostaglandin D2-d4 participates in various biochemical reactions, primarily as a metabolic intermediate. It does not bind effectively to Prostaglandin E2 receptors (EP2 and EP4), which distinguishes it from its parent compound Prostaglandin D2.
In studies involving human plasma, levels of this compound have been shown to increase during pregnancy and labor, indicating its potential role in reproductive physiology. Conversely, decreased levels have been observed in tumor tissues compared to adjacent non-cancerous tissues in cases of non-small cell lung cancer.
The mechanism of action for 13,14-dihydro-15-keto-Prostaglandin D2-d4 involves its role as a metabolic product rather than a direct agonist or antagonist at prostaglandin receptors. Its formation from Prostaglandin D2 via enzymatic pathways highlights its significance in prostaglandin metabolism.
Research indicates that this compound may influence platelet aggregation processes by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase. Its inhibition of ADP-induced platelet aggregation has been documented, suggesting potential therapeutic implications in thrombotic conditions.
Scientific Uses
13,14-dihydro-15-keto-Prostaglandin D2-d4 serves primarily as an internal standard for quantifying levels of Prostaglandins in biological samples using advanced analytical techniques such as LC-MS and GC-MS. Its application extends to:
13,14-Dihydro-15-keto-PGD2-d4 (CAS sc-220595) is a deuterium-labeled analog of the endogenous prostaglandin metabolite 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2; CAS 59894-07-4). The "d4" notation specifies the incorporation of four deuterium atoms (²H or D) at the 3, 3', 4, and 4' positions of the molecule. Its systematic IUPAC name is (5Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid-d4, reflecting stereochemistry (5Z double bond, 1R,2R,5S chiral centers) and functional groups (carboxylic acid, ketone, hydroxyl). The molecular formula is C₂₀H₂₈D₄O₅, with a molecular weight of 356.5 g/mol, compared to 352.47 g/mol for the unlabeled compound [6] [7].
Structural Comparison to Native Metabolite:The deuterium atoms replace hydrogen at non-labile positions (C3/C4 of the α-chain and C3'/C4' of the ω-chain), minimizing isotopic exchange. This preserves near-identical chemical behavior to unlabeled DK-PGD2 while creating a 4 Da mass difference essential for mass spectrometric discrimination [6].
Key Functional Groups:
Table 1: Structural Properties of 13,14-Dihydro-15-keto-PGD2-d4
Property | 13,14-Dihydro-15-keto-PGD2-d4 | Native DK-PGD2 |
---|---|---|
Molecular Formula | C₂₀H₂₈D₄O₅ | C₂₀H₃₂O₅ |
Molecular Weight | 356.5 g/mol | 352.47 g/mol |
Deuterium Positions | 3, 3', 4, 4' | N/A |
CAS Number | sc-220595* | 59894-07-4 |
Key Functional Groups | Ketone (C15, C3), Carboxylic acid, Hydroxyl | Identical |
*Catalog number for deuterated form [6]
This deuterated compound serves as a critical internal standard in quantitative mass spectrometry due to its near-identical physiochemical properties to endogenous DK-PGD2. Its primary biological significance lies in enabling precise quantification of trace-level prostaglandin metabolites in complex matrices (e.g., plasma, urine, tissue homogenates) without isotopic interference. When co-chromatographed with unlabeled analyte, the d4 analog experiences identical extraction efficiency, ionization suppression, and chromatographic behavior, but is distinguishable via its higher mass-to-charge (m/z) ratio. This allows correction for analytical variability during sample preparation and instrumental analysis [6].
Metabolic Inertness:Unlike radiolabeled analogs, the deuterium atoms in this compound are strategically placed at non-reactive sites. This prevents metabolic removal or exchange in biological systems, ensuring the internal standard tracks only the precursor form of DK-PGD2. Consequently, it does not interfere with downstream metabolites like 11β-hydroxy derivatives or β-oxidation products [1] [6].
Quantification Applications:
13,14-Dihydro-15-keto-PGD2-d4 mirrors the metabolic fate of its native counterpart, which is the first stable metabolite in the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway of PGD2 catabolism. Native PGD2 undergoes sequential transformations:
β-Oxidation: Shortening of carboxylic acid (α) or ω-chain, producing dicarboxylic acids like 11β-hydroxy-3,18,19-trinor-17-carboxy-13,14-dihydro-15-keto-PGF₂α. Virtually no intact DK-PGD2 survives in urine, necessitating sensitive detection methods [1] [6].
Biological Activity:DK-PGD2 acts as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2 receptor). It induces chemotaxis in eosinophils, basophils, and Th2 lymphocytes at nM concentrations and modulates ion transport in colonic mucosa. The d4 analog shares this activity but is typically used at tracer concentrations that avoid receptor activation [3] [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: